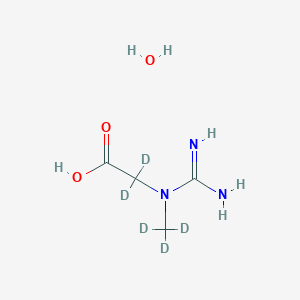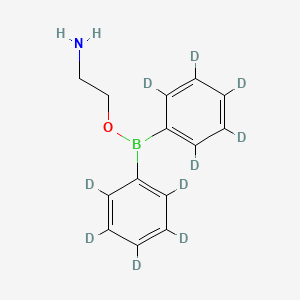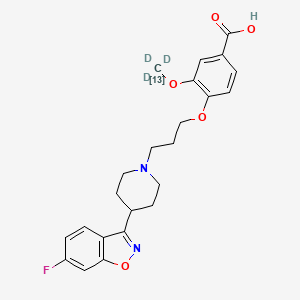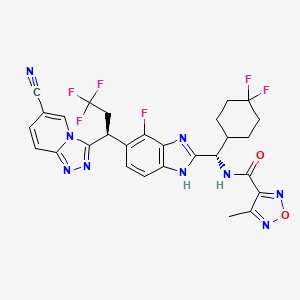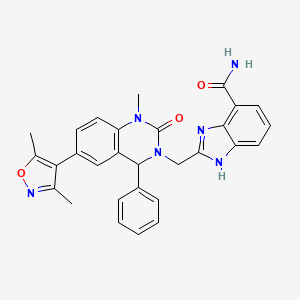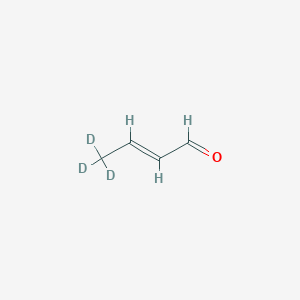
(E)-But-2-enal-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-But-2-enal-d3, also known as deuterated crotonaldehyde, is a deuterium-labeled compound. It is an isotopologue of crotonaldehyde, where three hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-But-2-enal-d3 typically involves the deuteration of crotonaldehyde. One common method is the catalytic hydrogenation of crotonaldehyde in the presence of deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
(E)-But-2-enal-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated crotonic acid.
Reduction: It can be reduced to form deuterated butanol.
Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Deuterated crotonic acid.
Reduction: Deuterated butanol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
科学的研究の応用
(E)-But-2-enal-d3 is used in various scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of crotonaldehyde in different chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation of crotonaldehyde into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of crotonaldehyde in the body.
Industry: It is used in the production of deuterated compounds for various industrial applications.
作用機序
The mechanism of action of (E)-But-2-enal-d3 involves its interaction with various molecular targets. In biological systems, it can be incorporated into metabolic pathways, replacing hydrogen atoms with deuterium. This can affect the rate of enzymatic reactions and provide insights into the metabolic processes.
類似化合物との比較
Similar Compounds
Crotonaldehyde: The non-deuterated form of (E)-But-2-enal-d3.
Deuterated Acetaldehyde: Another deuterium-labeled aldehyde used in similar research applications.
Deuterated Propionaldehyde: A deuterium-labeled aldehyde with similar properties.
Uniqueness
This compound is unique due to its specific deuterium labeling, which allows for precise tracing in chemical and biological studies. Its properties make it a valuable tool in research applications where the behavior of crotonaldehyde needs to be studied in detail.
特性
分子式 |
C4H6O |
|---|---|
分子量 |
73.11 g/mol |
IUPAC名 |
(E)-4,4,4-trideuteriobut-2-enal |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2+/i1D3 |
InChIキー |
MLUCVPSAIODCQM-SMQGVBCRSA-N |
異性体SMILES |
[2H]C([2H])([2H])/C=C/C=O |
正規SMILES |
CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


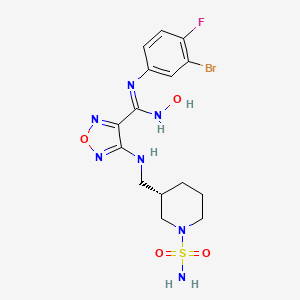
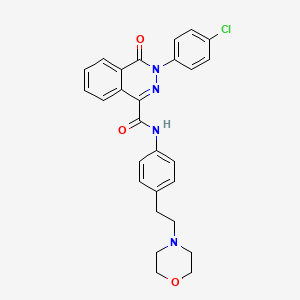

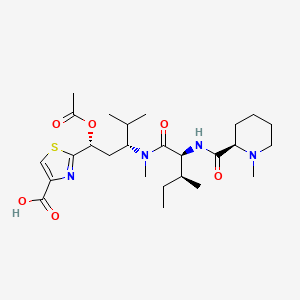


![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
